molecular formula C5H11NO3 B3015649 Methyl (S)-(-)-4-amino-2-hydroxybutanoate CAS No. 140156-44-1

Methyl (S)-(-)-4-amino-2-hydroxybutanoate

Cat. No. B3015649
CAS RN: 140156-44-1
M. Wt: 133.147
InChI Key: HXGXFXBXPGNZKO-BYPYZUCNSA-N
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Description

Typically, the description of a chemical compound includes its molecular formula, structural formula, and other identifiers such as CAS number, IUPAC name, etc. It may also include the type of compound it is (e.g., organic, inorganic, polymer, etc.) .


Synthesis Analysis

This involves understanding the chemical reactions used to synthesize the compound. It includes the starting materials, reaction conditions, catalysts, and the yield of the product .


Molecular Structure Analysis

This involves determining the spatial arrangement of atoms in a molecule and the chemical bonds that hold the atoms together. Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry are often used .


Chemical Reactions Analysis

This involves studying how the compound reacts with other substances. It includes understanding the reaction mechanism, the products formed, and the conditions under which the reaction occurs .


Physical And Chemical Properties Analysis

This involves studying properties such as solubility, melting point, boiling point, density, refractive index, and specific rotation. The compound’s chemical stability, reactivity, and pH may also be analyzed .

Scientific Research Applications

  • Platform Molecule in Biorefinery Concept : Methyl (S)-(-)-4-amino-2-hydroxybutanoate is investigated in the context of α-hydroxy acids (AHAs) like lactic acid, which are considered platform molecules in biorefinery concepts. These AHAs, particularly those with a four-carbon backbone structure, are of interest for their potential use in solvents and biodegradable polyester plastics (Dusselier et al., 2013).

  • Synthesis of Bicyclic Oxygen Heterocycles : Research has shown the synthesis of compounds like methyl (4E,7R)-7-hydroxyoctanoate from ethyl (R)-3-hydroxybutanoate, leading to the creation of bicyclic oxygen heterocycles. This involves the reaction with aldehydes, creating three new stereogenic centers (Elsworth & Willis, 2008).

  • Biocatalysis for Amino Acid Synthesis : The use of enzymes like aldolases and transaminases has been employed in the stereoselective synthesis of 2-amino-4-hydroxybutanoic acid, a process that involves biocatalytic one-pot cyclic cascades. This method utilizes formaldehyde and alanine as starting materials, demonstrating the biotechnological potential of this compound (Hernández et al., 2017).

  • Organotin(IV) Complexes in Anticancer Drugs : Amino acetate functionalized Schiff base organotin(IV) complexes have been synthesized and tested against various human tumor cell lines. These studies involve the use of compounds like potassium 2-{[(2Z)-(3-hydroxy-1-methyl-2-butenylidene)]amino}-4-methyl-pentanoate and highlight the medicinal chemistry potential of this compound class (Basu Baul et al., 2009).

  • Enzymatic Reduction in Antibiotic Synthesis : Studies involving yeast-catalyzed stereoselective reduction for the preparation of (S)-(+)-4-amino-2-hydroxybutanoate, a structural component of the antibiotic Amikacin, showcase the role of biocatalysis in antibiotic synthesis (Harris & Sih, 1992).

  • Metabolic Studies in Pancreatic Islets : The metabolism of related compounds, like 4-methyl-2-oxopentanoate, in rat pancreatic islets has been studied, providing insights into the uptake, catabolism, and incorporation into various biochemical pathways (Hutton, Sener, & Malaisse, 1979).

Safety and Hazards

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Future Directions

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properties

IUPAC Name

methyl (2S)-4-amino-2-hydroxybutanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H11NO3/c1-9-5(8)4(7)2-3-6/h4,7H,2-3,6H2,1H3/t4-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HXGXFXBXPGNZKO-BYPYZUCNSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(CCN)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)[C@H](CCN)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H11NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

133.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl (S)-(-)-4-amino-2-hydroxybutanoate

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